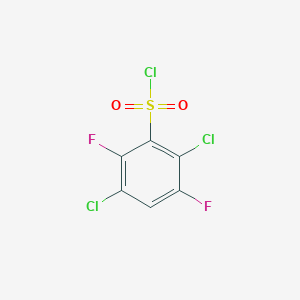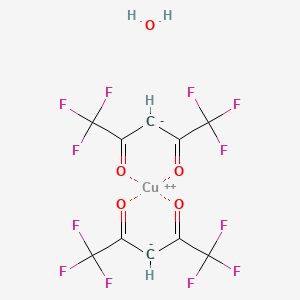
Copper(II) hexafluoro-2,4-pentanedionate xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) hexafluoro-2,4-pentanedionate xhydrate is a coordination compound that features copper in the +2 oxidation state. It is often used in various scientific and industrial applications due to its unique chemical properties. The compound is known for its stability and solubility in organic solvents, making it a valuable reagent in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(II) hexafluoro-2,4-pentanedionate xhydrate can be synthesized by reacting hexafluoroacetylacetone with copper(II) chloride in the presence of a base such as ammonia. The reaction typically involves dissolving hexafluoroacetylacetone in water and then adding an aqueous solution of copper(II) chloride. The mixture is then treated with ammonia to precipitate the copper complex .
Industrial Production Methods
In industrial settings, the compound is often produced by reacting hexafluoroacetylacetone with copper(II) oxide in an organic solvent like tetrahydrofuran. This method allows for the production of the compound on a larger scale and ensures high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(II) hexafluoro-2,4-pentanedionate xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand substitution reactions typically require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) complexes .
Wissenschaftliche Forschungsanwendungen
Copper(II) hexafluoro-2,4-pentanedionate xhydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Copper(II) hexafluoro-2,4-pentanedionate xhydrate involves its ability to coordinate with various ligands and participate in redox reactions. The copper center can interact with molecular targets, leading to changes in their structure and function. The pathways involved often include electron transfer processes and the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper(II) acetylacetonate
- Copper(II) trifluoroacetylacetonate
- Copper(II) hexafluoroacetylacetonate
Uniqueness
Copper(II) hexafluoro-2,4-pentanedionate xhydrate is unique due to its high stability and solubility in organic solvents. Its hexafluoroacetylacetonate ligands provide strong electron-withdrawing effects, enhancing the compound’s reactivity and making it a valuable reagent in various chemical processes .
Eigenschaften
Molekularformel |
C10H4CuF12O5 |
|---|---|
Molekulargewicht |
495.66 g/mol |
IUPAC-Name |
copper;1,1,1,5,5,5-hexafluoropentane-2,4-dione;hydrate |
InChI |
InChI=1S/2C5HF6O2.Cu.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1H;;1H2/q2*-1;+2; |
InChI-Schlüssel |
RCFWWCAODKVQNN-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


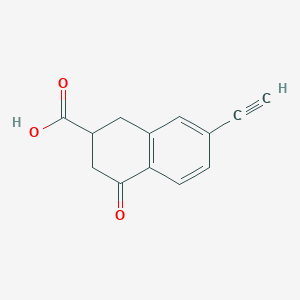
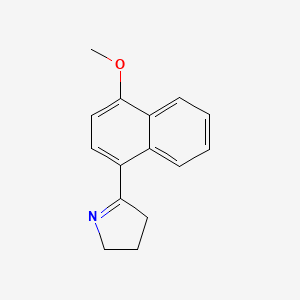
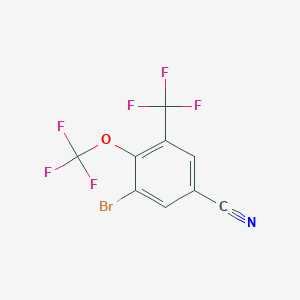
![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)
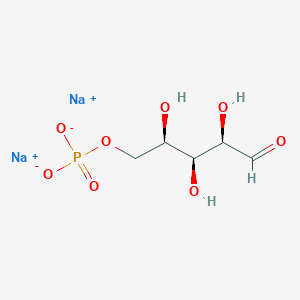


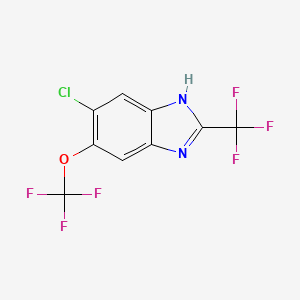
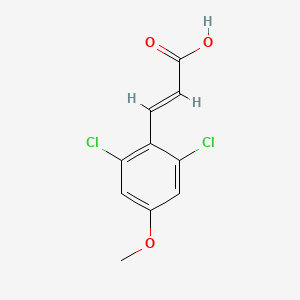
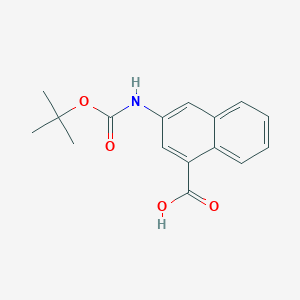
![tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate](/img/structure/B12851800.png)
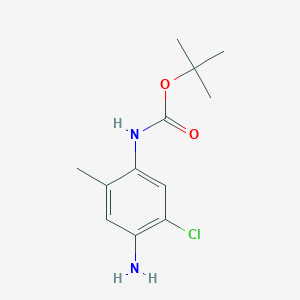
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)
